

Application Notes and Protocols for EPA Method 7196A: Hexavalent Chromium Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Diphenylcarbazide

Cat. No.: B1670730

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Introduction

EPA Method 7196A is a widely utilized colorimetric technique for the determination of dissolved hexavalent chromium (Cr(VI)) in various matrices, including EP/TCLP characteristic extracts and groundwater.[1][2][3][4] This method may also be suitable for analyzing certain domestic and industrial wastes, provided that interfering substances are absent.[1][3][4] The methodology is based on the reaction of hexavalent chromium with **1,5-diphenylcarbazide** in an acidic solution, which produces a distinct red-violet color.[1][5][6] The intensity of this color, directly proportional to the Cr(VI) concentration, is measured photometrically at 540 nm.[1][6]

1.0 Scope and Application

This method is applicable for the quantitative analysis of dissolved hexavalent chromium in aqueous samples.[1] It is particularly relevant for environmental monitoring and waste characterization. The typical working concentration range of the method is from 0.5 to 50 mg/L of Cr(VI).[1][4] For solid samples, an alkaline digestion using EPA Method 3060A is required prior to analysis by Method 7196A.[7]

2.0 Summary of Method

The core of Method 7196A lies in a sensitive colorimetric reaction. In an acidic medium, hexavalent chromium reacts with **1,5-diphenylcarbazide** to form a red-violet complex of unknown composition.[1][8] The absorbance of this colored solution is then measured using a spectrophotometer or a filter photometer at a wavelength of 540 nm.[1] The concentration of

Cr(VI) in the sample is determined by comparing its absorbance to a calibration curve prepared from standards of known Cr(VI) concentrations.[\[1\]](#)

3.0 Interferences

While the reaction is generally specific to hexavalent chromium, certain substances can interfere with the analysis, particularly at low Cr(VI) concentrations.[\[1\]](#) It is crucial to be aware of these potential interferences to ensure accurate results.

Table 1: Potential Interferences in EPA Method 7196A

Interfering Substance	Tolerance Limit	Notes
Molybdenum (hexavalent)	Up to 200 mg/L	Reacts to form color, but with much lower intensity than chromium at the specified pH. [1] [8]
Mercury salts	Up to 200 mg/L	Reacts to form color, but with much lower intensity than chromium at the specified pH. [1] [8]
Vanadium	Up to 10 times the chromium concentration	Interferes strongly, but tolerable at lower concentrations relative to chromium. [1] [8]
Iron (ferric)	> 1 mg/L	May produce a yellow color, but this interference is generally not significant when measuring absorbance at 540 nm. [1] [8]

4.0 Apparatus and Materials

- **Colorimetric Equipment:** A spectrophotometer for use at 540 nm with a light path of 1 cm or longer, or a filter photometer with a greenish-yellow filter with maximum transmittance near

540 nm and a light path of 1 cm or longer.[\[1\]](#)

- Glassware: Volumetric flasks, pipettes, and other standard laboratory glassware. It is recommended to use Class A volumetric flasks.[\[9\]](#)

5.0 Reagents

- Reagent Water: Impurity-free water should be used for all reagent and standard preparations.[\[1\]](#)
- **1,5-Diphenylcarbazide (DPC) Solution:** Dissolve 250 mg of **1,5-diphenylcarbazide** in 50 mL of acetone. This solution should be stored in a brown bottle and discarded if it becomes discolored.[\[1\]](#)
- Sulfuric Acid (H_2SO_4), 10% (v/v): Slowly add 10 mL of concentrated sulfuric acid to 90 mL of reagent water and cool.[\[1\]](#)
- Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) Stock Solution (50 $\mu\text{g/mL}$ Cr): Dissolve 141.4 mg of dried $\text{K}_2\text{Cr}_2\text{O}_7$ in reagent water and dilute to 1 L.[\[1\]](#)
- Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) Standard Solution (5 $\mu\text{g/mL}$ Cr): Dilute 10.00 mL of the stock solution to 100 mL with reagent water.[\[1\]](#)
- Acetone: Analytical reagent grade.[\[1\]](#)

6.0 Sample Collection, Preservation, and Handling

Proper sample handling is critical to obtain accurate results, as the stability of hexavalent chromium can be a concern.[\[1\]](#)

Table 2: Sample Handling and Preservation

Parameter	Aqueous Samples (e.g., Groundwater, TCLP Extracts)	Solid Samples
Container	Glass or plastic bottle with a Teflon-lined lid.[4][10]	Plastic or glass containers that do not contain stainless steel. [9]
Preservation	Cool to 4°C.[1][10]	Store field-moist at $4 \pm 2^\circ\text{C}$. [9]
Holding Time	24 hours.[1][4][10][11][12]	30 days to extraction (Method 3060A), then 7 days from extraction to analysis.[9][11] [12]

7.0 Experimental Protocol

7.1 Calibration Curve Preparation

- Prepare a series of calibration standards by diluting the standard potassium dichromate solution to concentrations ranging from approximately 0.5 to 50 mg/L Cr(VI).[1]
- Transfer 95 mL of each standard solution into a 100-mL volumetric flask.
- Add 2.0 mL of the diphenylcarbazide solution and mix thoroughly.[1]
- Add 10% sulfuric acid to adjust the pH to 2 ± 0.5 . [1]
- Dilute to the 100 mL mark with reagent water and mix.
- Allow the solution to stand for 5 to 10 minutes for full color development.[1]
- Measure the absorbance of each standard at 540 nm using a spectrophotometer, with reagent water as a reference.[1]
- Prepare a reagent blank using 95 mL of reagent water and follow the same procedure. Subtract the absorbance of the reagent blank from the absorbance readings of the standards.[1]

- Construct a calibration curve by plotting the corrected absorbance values against the corresponding Cr(VI) concentrations.[\[1\]](#)

7.2 Sample Analysis

- Transfer a 95 mL aliquot of the sample into a 100-mL volumetric flask.
- If the sample is turbid, measure its absorbance before adding any reagents and subtract this value from the final absorbance reading.[\[1\]](#)
- Add 2.0 mL of the diphenylcarbazide solution and mix.[\[1\]](#)
- Add 10% sulfuric acid to adjust the pH to 2 ± 0.5 .[\[1\]](#)
- Dilute to the 100 mL mark with reagent water.
- Allow the color to develop for 5 to 10 minutes.[\[1\]](#)
- Measure the absorbance of the solution at 540 nm.[\[1\]](#)
- Determine the concentration of Cr(VI) in the sample from the calibration curve.[\[1\]](#)
- If the sample concentration is higher than the highest standard, dilute the sample and re-analyze.[\[13\]](#)

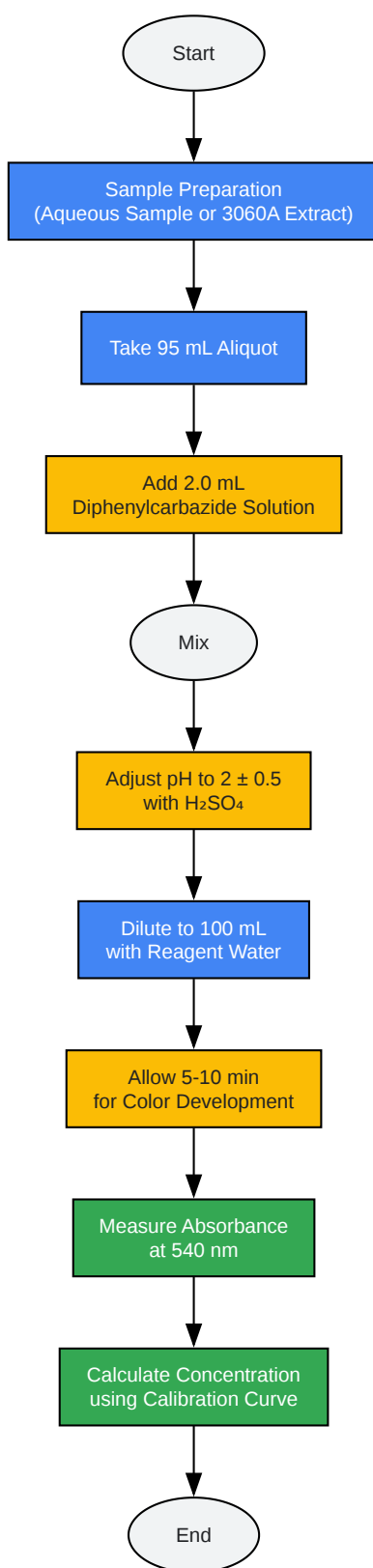
8.0 Quality Control

A stringent quality control protocol is necessary to ensure the reliability of the analytical data.

Table 3: Quality Control Procedures

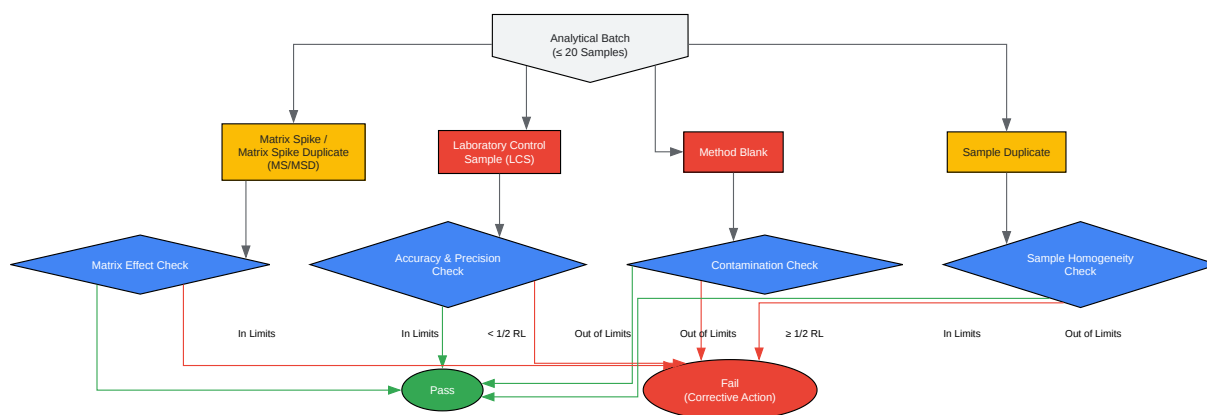
QC Check	Frequency	Acceptance Criteria	Corrective Action
Method Blank	One per sample batch (or every 20 samples). [13]	Not to exceed half the reporting limit.[9]	Identify and eliminate the source of contamination before proceeding.[13]
Laboratory Control Sample (LCS)	One per batch of aqueous samples.[7]	Within laboratory-established control limits.	Identify the problem, correct it, and re-run the batch.
Matrix Spike/Matrix Spike Duplicate (MS/MSD)	One MS/MSD pair per 20 samples.[7]	Spike recovery between 85% and 115%.[1] Relative Percent Difference (RPD) within laboratory-established limits (typically $\leq 20\%$). [7]	If recovery is outside limits, the sample may have interferences. Dilute the sample and re-analyze.[1] If RPD is high, it may indicate a sampling problem. [7]
Sample Duplicate	One per 20 samples. [7]	RPD within laboratory-established limits.	Qualify results as estimated if limits are exceeded.[7]
Calibration Verification	After every 10-15 samples.[13]	Within established acceptance criteria.	Recalibrate the instrument if verification fails.

9.0 Visualization of Protocols



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Figure 1. Experimental workflow for EPA Method 7196A.



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